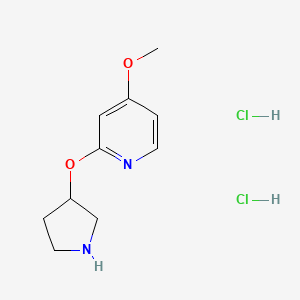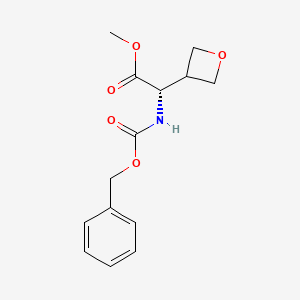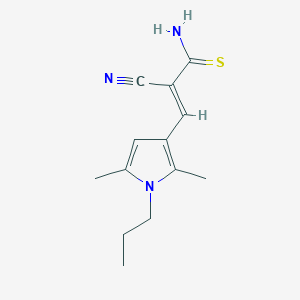
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Overview
Description
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzohydrazide group attached to a tetrahydro-2H-azepine ring, which is further substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide typically involves the following steps:
Formation of Tetrahydro-2H-azepine Ring: : The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Group: : The methoxy group is introduced via nucleophilic substitution reactions.
Hydrazide Formation: : The final step involves the reaction of the tetrahydro-2H-azepine derivative with a benzoyl chloride derivative to form the hydrazide.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce the azepine ring or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can introduce different substituents onto the azepine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Oxidation can yield ketones or carboxylic acids.
Reduction Products: : Reduction can produce amines or alcohols.
Substitution Products: : Substitution reactions can lead to the formation of various substituted azepines.
Scientific Research Applications
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide: can be compared to other similar compounds, such as:
Indole derivatives: : These compounds share structural similarities and can have overlapping biological activities.
Other hydrazides: : Similar hydrazide compounds may exhibit comparable reactivity and applications.
List of Similar Compounds
Indole derivatives
Other hydrazides
Tetrahydro-2H-azepine derivatives
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further modification highlight its importance in ongoing research and development efforts.
Properties
IUPAC Name |
4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-19-12-8-6-11(7-9-12)14(18)17-16-13-5-3-2-4-10-15-13/h6-9H,2-5,10H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZEVPTRIYTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325605 | |
| Record name | 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816396 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27182-41-8 | |
| Record name | 4-methoxy-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2981957.png)
![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)

![Ethyl 3-[(2-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2981962.png)
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2981963.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide](/img/structure/B2981966.png)

